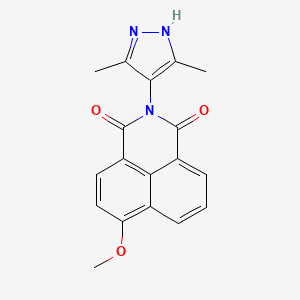
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C13H21NO4. It is an ester of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a methacrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(((Cyclohexylamino)carbonyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in the compound can be hydrolyzed to yield methacrylic acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions to modify the methacrylate group.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of high-performance polymers with applications in coatings and adhesives.
Methacrylic Acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol: These are the primary products of the hydrolysis reaction.
Aplicaciones Científicas De Investigación
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved adhesion, flexibility, and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.
Industrial Applications: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with enhanced mechanical and chemical properties. The cyclohexylamino group contributes to the compound’s stability and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((Butylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Hexylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
Uniqueness
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is unique due to its cyclohexylamino group, which imparts specific properties such as enhanced stability and reactivity. Compared to similar compounds with different alkyl or aryl groups, the cyclohexylamino group provides a balance of hydrophobicity and steric hindrance, making it suitable for a wide range of applications.
Propiedades
Número CAS |
94201-45-3 |
|---|---|
Fórmula molecular |
C13H21NO4 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(cyclohexylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H21NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h11H,1,3-9H2,2H3,(H,14,16) |
Clave InChI |
MPKBVHZWUVHGGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















